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Compound of Interest

Compound Name: 1-Bromo-2-methylhexadecane

Cat. No.: B1589610 Get Quote

1-Bromo-2-methylhexadecane (C₁₇H₃₅Br) is a long-chain, branched alkyl halide. Its

significant hydrocarbon character combined with the reactive C-Br bond makes it a valuable

intermediate in organic synthesis, potentially serving as a building block in the development of

novel therapeutic agents or functional materials. Accurate and unambiguous structural

verification is paramount for ensuring reaction success, purity, and batch-to-batch consistency.

This guide provides a detailed technical overview of the expected spectral data for 1-Bromo-2-
methylhexadecane, leveraging foundational principles and analogous compound data to offer

a predictive and interpretive framework for its analysis by Mass Spectrometry (MS), Nuclear

Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular
Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides critical information about

a molecule's mass and structural components. For 1-Bromo-2-methylhexadecane, Electron

Ionization (EI) is the most common method, involving the bombardment of the molecule with

high-energy electrons to generate a radical cation, the molecular ion (M⁺•), which subsequently

undergoes fragmentation.[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of 1-Bromo-2-methylhexadecane (approx. 1

mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

GC Separation: Utilize a non-polar capillary column (e.g., DB-5ms) suitable for separating

long-chain hydrocarbons. A typical temperature program would be:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 300 °C at a rate of 15 °C/minute.

Final hold: Hold at 300 °C for 5 minutes.

MS Analysis (EI):

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 600.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Expected Mass Spectrum and Interpretation
The mass spectrum of 1-Bromo-2-methylhexadecane is defined by two key features: the

isotopic pattern of the molecular ion and a predictable fragmentation pathway.

Molecular Ion (M⁺•): Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an

approximate 1:1 ratio (50.7% and 49.3%, respectively).[2] This results in a characteristic pair of

peaks for any bromine-containing fragment, separated by 2 m/z units. The molecular ion for 1-
Bromo-2-methylhexadecane (Molecular Formula: C₁₇H₃₅Br, Molecular Weight: 319.37 g/mol )

will therefore appear as two peaks of nearly equal intensity at m/z 318 (containing ⁷⁹Br) and

m/z 320 (containing ⁸¹Br).[3][4]

Key Fragmentation Pathways: The high-energy molecular ion is unstable and fragments in

predictable ways. The weakest bond, C-Br, is prone to cleavage, and fragmentation often
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occurs to form the most stable carbocations.[2]

Alpha-Cleavage (Loss of Br•): The most significant fragmentation is the cleavage of the C-Br

bond, resulting in the loss of a bromine radical. This generates a secondary carbocation at

m/z 239. This peak is often the base peak or a very prominent one.

Cleavage at the Branch Point: Fragmentation adjacent to the methyl branch is also

favorable. Loss of a C₁₄H₂₉ alkyl radical (M - 197) would lead to a fragment at m/z 121/123,

though this is less common than loss of the halogen.

Alkyl Chain Fragmentation: A series of peaks corresponding to the loss of alkyl radicals (e.g.,

•CH₃, •C₂H₅) will be observed, creating a characteristic pattern of ion clusters separated by

14 amu (-CH₂-).

The primary fragmentation pathways are visualized below.

[C₁₇H₃₅Br]⁺•
m/z 318/320

[C₁₇H₃₅]⁺
m/z 239

- •Br

Alkyl Fragments
(e.g., C₄H₉⁺, C₅H₁₁⁺)

- C₁₂H₂₄Br•, etc.

1-Bromo-2-methylhexadecane: Unique Carbon Environments
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Caption: Diagram showing the distinct carbon environments in 1-Bromo-2-
methylhexadecane.
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-CH₂Br Carbon (C1): This carbon is directly attached to the electronegative bromine, causing

it to be the most deshielded sp³ carbon, with an expected chemical shift around 35-45 ppm.

[5]* Branched and Alkyl Carbons (C2-C16): The remaining carbons will appear in the typical

alkane region of the spectrum. [6] * C2 (-CH-): ~30-40 ppm

C2-Methyl (-CH₃): ~15-25 ppm

Alkyl Chain (-CH₂-): A cluster of peaks between ~22-32 ppm.

Terminal Methyl (-CH₃): The most shielded carbon, appearing around 14 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted δ (ppm)

C1 (-CH₂Br) 35 - 45

C2 (-CH-) 30 - 40

C2-Methyl (-CH₃) 15 - 25

C3-C15 (-(CH₂)₁₃-) 22 - 32 (multiple peaks)

C16 (-CH₃) ~14

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific vibrational frequencies. For an alkyl halide like 1-
Bromo-2-methylhexadecane, the spectrum is expected to be relatively simple, dominated by

C-H and C-Br vibrations.

Experimental Protocol: Thin Film Analysis
Sample Application: Place one to two drops of neat liquid 1-Bromo-2-methylhexadecane
onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

Film Formation: Gently place a second salt plate on top to create a thin liquid film.
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Analysis: Mount the plates in the spectrometer and acquire the spectrum, typically scanning

from 4000 cm⁻¹ to 400 cm⁻¹.

Expected IR Spectrum and Interpretation
C-H Stretching (Alkyl): Strong, sharp absorptions will be present in the 2850-2960 cm⁻¹

region. These are characteristic of the C-H bonds in the methyl and methylene groups of the

long alkyl chain. [7]* C-H Bending (Alkyl): Absorptions corresponding to the bending

vibrations of the methyl and methylene groups will appear around 1465 cm⁻¹ (scissoring)

and 1375 cm⁻¹ (methyl umbrella mode).

C-Br Stretching: The most diagnostic peak for this molecule is the C-Br stretch. This vibration

appears in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹. [8][9]This

absorption may be of medium to strong intensity.

Table 4: Predicted Key IR Absorptions

Vibrational Mode
Expected Frequency
(cm⁻¹)

Intensity

C-H Stretch (sp³) 2850 - 2960 Strong

C-H Bend (CH₂) ~1465 Medium

C-H Bend (CH₃) ~1375 Medium

C-Br Stretch 690 - 515 Medium-Strong

Conclusion
The comprehensive analysis of 1-Bromo-2-methylhexadecane using MS, NMR, and IR

spectroscopy provides a self-validating system for its structural confirmation. Mass

spectrometry confirms the molecular weight and the presence of bromine through its distinct

isotopic pattern. ¹H and ¹³C NMR spectroscopy collaboratively map out the entire carbon-

hydrogen framework, identifying the branch point and the long alkyl chain. Finally, IR

spectroscopy confirms the presence of the key C-Br bond and the aliphatic nature of the

molecule. Together, these techniques provide the rigorous analytical data required by
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researchers and drug development professionals to confidently use this compound in their

work.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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